Physicochemical Profiling and Applied Chiral Resolution Dynamics of Pinane-3-(methylamine)
Physicochemical Profiling and Applied Chiral Resolution Dynamics of Pinane-3-(methylamine)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Structural Identity and Molecular Causality
Pinane-3-(methylamine), systematically identified as[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanamine, is a highly specialized chiral primary amine derived from the terpene chiral pool[1]. In pharmaceutical development, its primary utility lies in its function as a premium chiral resolving agent.
The causality behind its effectiveness stems directly from its rigid molecular architecture. The bicyclic pinane framework imparts significant steric bulk and creates a highly asymmetric chiral pocket. When introduced to a racemic mixture of organic acids, this steric topology forces the formation of diastereomeric salts with vastly divergent crystal packing arrangements. This structural divergence translates into massive solubility differentials, allowing for highly efficient fractional crystallization[2].
Core Physicochemical Properties
Understanding the physicochemical baseline of pinane-3-(methylamine) is critical for optimizing solvent systems during salt formation and extraction. The compound exhibits a highly lipophilic bicyclic core juxtaposed with a hydrophilic, basic primary amine. This dual nature is the causal factor allowing it to seamlessly transition between organic and aqueous phases depending on the pH of the system.
Table 1: Quantitative Physicochemical Summary
| Property | Value | Reference |
| Chemical Nomenclature | 3-Aminomethylpinane; Pinane-3-(methylamine) | [3] |
| Molecular Formula | C₁₁H₂₁N | [4] |
| Molecular Weight | 167.29 g/mol | [4] |
| CAS Registry Number | 61299-72-7 (Free Base), 57357-84-3 (HCl Salt) | [5],[6] |
| Density | 0.888 g/cm³ | [7] |
| Boiling Point | 198.3 °C at 760 mmHg | [7] |
| Flash Point | 68.7 °C | [7] |
Synthetic Pathways
The synthesis of pinane-3-(methylamine) is typically achieved starting from optically pure (+)- or (-)-α-pinene. The process involves a two-step sequence: an initial hydroformylation to yield 3-formylpinane, followed by reductive amination. The stereochemical integrity of the chiral pool precursor is preserved throughout this sequence, ensuring the final amine possesses the high optical purity required for downstream resolution applications[2].
Figure 1: Synthetic workflow of pinane-3-(methylamine) from the α-pinene chiral pool.
Applications in Drug Development & Analytical Profiling
Chiral Resolution Mechanics
Pinane-3-(methylamine) is a foundational reagent in the synthesis of critical active pharmaceutical ingredients (APIs). For instance, it is utilized in the optical resolution of8, an aldose reductase inhibitor[8]. The steric complementarity between the rigid spiro-fused ring system of Sorbinil and the bulky pinane core drives the formation of highly crystalline diastereomeric salts[8]. It is also famously used to resolve dl-pantolactone into D-pantolactone, a direct precursor to Vitamin B5[2][9].
GC/MS Analytical Profiling
In advanced environmental and chemical testing workflows, identifying bicyclic amines requires high-resolution mass spectrometry. During GC/Q-TOF analysis utilizing inert extractor lenses, pinane-3-(methylamine) exhibits a distinct fragmentation pattern. As documented in10, the compound elutes at a retention time of ~7.4 minutes, presenting key m/z fragments at 43.0, 55.0, 67.0, 82.0, 95.0, 108.0, and 123.0[10]. The causality behind this fragmentation lies in the robust bicyclic core, which resists complete degradation (yielding stable m/z 123 and 108 hydrocarbon fragments), while the primary amine side chain readily cleaves to produce lower mass ions[10].
Experimental Protocol: Self-Validating Diastereomeric Resolution
The following protocol details the resolution of racemic pantoic acid using (-)-3-aminomethylpinane. As a Senior Application Scientist, I have structured this workflow as a self-validating system , ensuring that thermodynamic and kinetic principles govern the separation while continuous internal checks validate the process[2].
Phase 1: Diastereomeric Salt Formation
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Action: Dissolve 0.52 mol of (-)-3-aminomethylpinane hydrochloride in 450 mL of 50% aqueous methanol. Introduce the racemic acid mixture.
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Causality: The 50% aqueous methanol system is deliberately chosen. Methanol solvates the highly lipophilic pinane core, while water stabilizes the ionic interactions of the forming pantoate salts, creating the optimal dielectric constant for differential crystallization[2].
Phase 2: Fractional Crystallization
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Action: Cool the reactor to 5 °C and stir continuously for 2 hours.
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Causality: Lowering the temperature to 5 °C exploits the steep solubility gradient between the diastereomers. The (-)-3-aminomethylpinane-L-pantoate salt thermodynamically precipitates, while the D-pantoate salt remains kinetically trapped in the mother liquor[2].
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Self-Validation Step: Isolate a 1-gram fraction of the precipitate, dissolve it in methanol, and measure its specific rotation via polarimetry. A value of
confirms successful resolution. If the rotation deviates, the salt must undergo a secondary recrystallization cycle[2].
Phase 3: Alkaline Cleavage and Amine Recovery
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Action: Suspend the isolated salt in water, adjust the system to pH 13 using 40% NaOH, and extract twice with methylene chloride.
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Causality: At pH 13, the primary amine of the resolving agent is fully deprotonated. This neutralizes its charge, drastically increasing its lipophilicity and forcing it into the methylene chloride phase. The resolved target acid remains in the aqueous phase as a highly soluble sodium salt[2].
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Self-Validation Step: Perform a mass balance calculation on the recovered organic phase. A quantitative recovery of the amine (>90%) validates the cleavage efficiency and ensures the economic viability of the resolving agent recycling loop[9].
Figure 2: Diastereomeric resolution workflow demonstrating self-validating chiral separation.
References
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NIST Chemistry WebBook - pinane-3-(methylamine). Available at: [Link]
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Agilent Technologies (GCMS.cz) - Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Available at: [Link]
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Stenutz - [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanamine. Available at:[Link]
- Google Patents (DE2453283A1) - Resolution of dl-pantolactone with 3-aminomethylpinane.
-
ChemDad - [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium hydrochloride (CAS 57357-84-3). Available at: [Link]
- Google Patents (EP0109231A1) - Sorbinil by optical resolution with aminopinane derivatives.
-
PrepChem - Synthesis of D-pantolactone. Available at: [Link]
Sources
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- 2. DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - as the pantoate salt then sepn, decompsn and lactonisation - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pinane-3-(methylamine) [webbook.nist.gov]
- 5. Pinane-3-(methylamine),(CAS# 61299-72-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
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